![molecular formula C₁₂H₂₄O₅S B1141933 Hexyl beta-D-thioglucopyranoside CAS No. 85618-19-5](/img/structure/B1141933.png)
Hexyl beta-D-thioglucopyranoside
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Overview
Description
Hexyl beta-D-thioglucopyranoside (Hexyl-β-D-TG) is a sugar derivative that is used in various scientific research applications. It is a six-carbon sugar derivative with a thioglucoside linkage, and is believed to be a useful tool for exploring the structure and function of biological systems. Hexyl-β-D-TG has been used in a variety of biochemical and physiological experiments, and has been found to have several advantages and limitations when used in laboratory experiments.
Scientific Research Applications
Cell Lysis
Hexyl beta-D-thioglucopyranoside: is commonly used in cell lysis procedures. It helps in the breakdown of cell membranes, allowing for the release of cellular contents without denaturing proteins. This property is crucial for studies requiring intact proteins for further analysis .
Solubilization of Membrane Proteins
This compound is particularly effective in solubilizing membrane proteins. It maintains the proteins in their native state, which is essential for functional studies and for maintaining their biological activity during experiments .
Protein Crystallization
Hexyl beta-D-thioglucopyranoside: is utilized in the crystallization of proteins. This step is vital for structural analysis through X-ray crystallography, allowing researchers to determine the three-dimensional structure of proteins at atomic resolution .
Reconstitution into Lipid Bilayers
Researchers use Hexyl beta-D-thioglucopyranoside to reconstitute solubilized membrane proteins into lipid bilayers. This reconstitution is important for studying the function of membrane proteins in a controlled environment that mimics their natural habitat .
Study of Protein-Protein Interactions
The ability of Hexyl beta-D-thioglucopyranoside to preserve the native state of proteins makes it an excellent tool for studying protein-protein interactions. These interactions are fundamental to understanding the mechanisms of various biological processes .
Identification of Pathogenic Proteins
Hexyl beta-D-thioglucopyranoside: has been used in research to identify proteins from pathogens such as Chlamydia pneumoniae . Identifying these proteins can lead to a better understanding of the pathogen’s biology and potential therapeutic targets .
Mechanism of Action
Target of Action
Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.
Mode of Action
Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption and distribution in biological systems.
Result of Action
The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFNYTMEOCLMPS-ZIQFBCGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl beta-D-thioglucopyranoside |
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